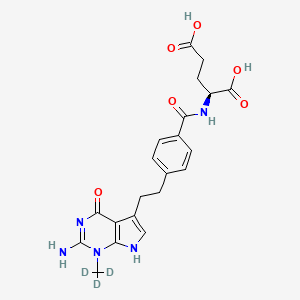

N-Methyl Pemetrexed-d3

Description

Contextualizing Pemetrexed (B1662193) and Antifolate Pharmacotherapy Research

Pemetrexed is a potent antifolate chemotherapy agent used in the treatment of specific cancers, such as malignant pleural mesothelioma and non-small cell lung cancer. wikipedia.orgnih.gov Its mechanism of action involves the inhibition of several key enzymes essential for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA. wikipedia.orgdrugbank.comelsevierpure.com The primary targets of pemetrexed include thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide (B1583983) ribonucleotide formyltransferase (GARFT). drugbank.comnih.govaacrjournals.org By disrupting these folate-dependent metabolic processes, pemetrexed effectively halts cell replication in rapidly dividing cancer cells. drugbank.com

The development and study of pemetrexed are part of a broader field of research into antifolate pharmacotherapy. This area of medicinal chemistry focuses on creating molecules that interfere with the metabolic pathways dependent on folic acid. aacrjournals.org Research in this domain is ongoing, with a focus on understanding the nuances of drug transport into cells, cellular metabolism, and mechanisms of resistance. aacrjournals.orgaacrjournals.org

Significance of Stable Isotope Labeling in Contemporary Pharmaceutical Research and Development

Stable isotope labeling, particularly the use of deuterium (B1214612) (a stable isotope of hydrogen), has become an indispensable technique in modern pharmaceutical research and development. musechem.commetsol.com This method involves replacing one or more hydrogen atoms in a molecule with deuterium atoms. thalesnano.com The resulting deuterated compound is chemically similar to the original molecule but has a slightly higher molecular weight. metsol.com This subtle difference allows researchers to distinguish the labeled compound from its unlabeled counterpart using analytical techniques like mass spectrometry. thalesnano.comclearsynth.com

The applications of stable isotope labeling in pharmaceutical research are vast and impactful:

Metabolic Studies: Deuterium-labeled compounds are invaluable for tracing the absorption, distribution, metabolism, and excretion (ADME) of drugs within a biological system. musechem.comthalesnano.com By tracking the metabolic fate of a deuterated drug, scientists can identify its metabolites and better understand its pharmacokinetic profile. researchgate.net

Internal Standards in Analytical Chemistry: Deuterated compounds are widely used as internal standards in quantitative analysis, especially in mass spectrometry. thalesnano.comclearsynth.comresolvemass.ca Because a deuterated internal standard has nearly identical chemical and physical properties to the analyte of interest, it can be used to improve the accuracy and precision of measurements by correcting for variations during sample preparation and analysis. clearsynth.comresearchgate.net

Reaction Mechanism Elucidation: The kinetic isotope effect, where the rate of a chemical reaction can change upon isotopic substitution, allows researchers to investigate and prove reaction mechanisms. thalesnano.com

The use of stable isotopes like deuterium offers a safe and non-radioactive alternative for these studies, making them highly suitable for clinical research. metsol.comckisotopes.com

Role of N-Methyl Pemetrexed-d3 as a Deuterated Analog in Academic Research

This compound is the isotopically labeled version of N-Methyl Pemetrexed, an impurity of Pemetrexed. pharmaffiliates.com The "d3" in its name indicates that three hydrogen atoms in the methyl group have been replaced with deuterium atoms. pharmaffiliates.com This specific deuteration makes it an ideal tool for various research applications.

In academic and industrial research settings, this compound primarily serves as an internal standard for the accurate quantification of the N-Methyl Pemetrexed impurity in samples of Pemetrexed. pharmaffiliates.comnih.gov This is crucial for quality control during the manufacturing of the active pharmaceutical ingredient (API) and for studying its metabolic profile.

The use of a deuterated analog like this compound in liquid chromatography-mass spectrometry (LC-MS/MS) methods allows for highly sensitive and selective detection and quantification. unil.choncotarget.com The co-elution of the deuterated standard with the unlabeled analyte and their distinct mass-to-charge ratios enable precise measurements, even in complex biological matrices. researchgate.net

| Property | Description |

| Chemical Name | This compound |

| Molecular Formula | C21H20D3N5O6 |

| Molecular Weight | 444.46 g/mol |

| Primary Application | Internal standard in mass spectrometry |

| Parent Compound | Pemetrexed |

Structure

3D Structure

Properties

Molecular Formula |

C21H23N5O6 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[2-[2-amino-4-oxo-1-(trideuteriomethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H23N5O6/c1-26-17-16(19(30)25-21(26)22)13(10-23-17)7-4-11-2-5-12(6-3-11)18(29)24-14(20(31)32)8-9-15(27)28/h2-3,5-6,10,14,23H,4,7-9H2,1H3,(H,24,29)(H,27,28)(H,31,32)(H2,22,25,30)/t14-/m0/s1/i1D3 |

InChI Key |

JKULRGFPYBAJTE-FVELLDLOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)N=C1N |

Canonical SMILES |

CN1C2=C(C(=CN2)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)N=C1N |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Incorporation of N Methyl Pemetrexed D3

Chemical Synthesis Pathways for Pemetrexed (B1662193) Derivatives and Related Impurities

The synthesis of Pemetrexed, an antifolate agent, is a well-documented multi-step process. During this synthesis, several related impurities can be formed, including the N-methyl derivative, N-Methyl Pemetrexed. Understanding the formation of this impurity provides a direct blueprint for the intentional synthesis of its deuterated analog.

One of the primary synthetic routes to Pemetrexed involves the coupling of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid with a diethyl L-glutamate derivative. nih.gov This coupling is often facilitated by an activating agent such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of a base like N-methylmorpholine (NMM). nih.govacs.org Research has shown that the N-methyl impurity can be generated as a byproduct under these conditions. It has been suggested that a reactive methylating species, formed from the decomposition of the excess CDMT-NMM complex, can methylate the N1-nitrogen of the pyrrolo[2,3-d]pyrimidine core. nih.govacs.org

Beyond its formation as a process-related impurity, N-Methyl Pemetrexed can be synthesized deliberately. A more direct and higher-yielding synthetic strategy involves the direct alkylation of a suitable Pemetrexed precursor. nih.govresearchgate.net For instance, the diethyl ester of Pemetrexed can be treated with a methylating agent, such as methyl iodide, in the presence of a base like triethylamine. nih.govresearchgate.net This reaction specifically targets the nitrogen atom of the pyrrole (B145914) ring system. The resulting N-methylated diethyl ester is then saponified (hydrolyzed under basic conditions) to yield the final N-Methyl Pemetrexed diacid. nih.govresearchgate.net This direct alkylation pathway is generally more efficient and provides better control for producing the N-methyl derivative compared to relying on its incidental formation as an impurity. nih.gov

| Pathway | Description | Key Reagents | Outcome |

| Impurity Formation | Formation during the standard Pemetrexed synthesis. | 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), N-methylmorpholine (NMM) | Low yield of N-Methyl Pemetrexed as a byproduct. nih.govacs.org |

| Direct Alkylation | Intentional synthesis via N-methylation of a Pemetrexed intermediate. | Pemetrexed diethyl ester, Methyl Iodide (CH₃I), Triethylamine | Controlled synthesis with higher yields of N-Methyl Pemetrexed. nih.govresearchgate.net |

Targeted Deuterium (B1214612) Incorporation Methodologies for N-Methyl Pemetrexed-d3

The introduction of a stable isotopic label, such as a trideuteromethyl (-CD₃) group, into the N-Methyl Pemetrexed structure requires specific synthetic methodologies that ensure the precise and efficient incorporation of deuterium at the desired position.

The most direct and reliable method for synthesizing this compound is to adapt the direct alkylation pathway using a deuterated precursor. nih.govnih.gov This strategy involves replacing the standard methylating agent with its deuterated counterpart.

The synthesis begins with a suitable Pemetrexed intermediate, typically the diethyl ester, as described previously. Instead of using methyl iodide (CH₃I), trideuteromethyl iodide (CD₃I) is employed as the alkylating agent. nih.govnih.govwipo.int The reaction proceeds under basic conditions, where the base deprotonates the pyrrole nitrogen, creating a nucleophilic site that subsequently attacks the electrophilic CD₃I. This Sₙ2 reaction results in the formation of the N-(methyl-d3) Pemetrexed diethyl ester. The final step is the saponification of the ester groups to yield this compound. nih.govresearchgate.net This approach offers high specificity, ensuring that the three deuterium atoms are located exclusively on the N-methyl group. The use of deuterated methyl iodide is a common and effective strategy for installing -CD₃ moieties in a wide range of molecules. nih.govwipo.int

| Step | Reaction | Key Deuterated Reagent | Purpose |

| 1 | N-Alkylation | Trideuteromethyl Iodide (CD₃I) | To introduce the -CD₃ group onto the pyrrolo[2,3-d]pyrimidine core of the Pemetrexed diethyl ester intermediate. nih.govnih.gov |

| 2 | Saponification | Sodium Hydroxide (NaOH) | To hydrolyze the ethyl ester groups to carboxylic acids, yielding the final this compound product. nih.gov |

Hydrogen/Deuterium (H/D) exchange is another established technique for isotopic labeling, where hydrogen atoms in a molecule are swapped for deuterium atoms from a deuterium source, such as deuterium oxide (D₂O). wikipedia.orgnih.gov This exchange can be facilitated by acid, base, or metal catalysts. wikipedia.org

However, for the specific synthesis of this compound, H/D exchange presents significant challenges. The Pemetrexed molecule contains multiple labile protons, including those on the amine group, the pyrrole nitrogen, and the carboxylic acid groups of the glutamate (B1630785) side chain. nih.gov Achieving selective deuteration of only the N-methyl group's C-H bonds without affecting these other exchangeable sites would be extremely difficult. nih.gov

The C-H bonds of a methyl group are generally non-labile and require harsh conditions (e.g., high temperatures, strong catalysts) to undergo exchange, which could lead to the degradation of the complex parent molecule. wikipedia.org Furthermore, even under forcing conditions, it would be challenging to control the reaction to incorporate exactly three deuterium atoms and prevent exchange at other positions. Therefore, while H/D exchange is a powerful tool for labeling certain positions, it is not a practical or efficient method for the targeted synthesis of this compound. The direct synthesis using a deuterated precursor remains the superior and more specific approach.

Methodologies for Purity and Isotopic Enrichment Assessment of Deuterated Analogs

After synthesis, it is crucial to verify the chemical purity, structural integrity, and isotopic enrichment of this compound. A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this comprehensive analysis. rsc.orgresearchgate.net

High-resolution mass spectrometry is a primary tool for determining isotopic purity. nih.govresearchgate.net By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HR-MS can distinguish between the unlabeled compound (d₀) and its deuterated isotopologues (d₁, d₂, d₃). The relative intensities of these isotopic peaks in the mass spectrum are used to calculate the percentage of deuterium incorporation and the isotopic distribution. nih.govresearchgate.net Liquid chromatography coupled with electrospray ionization HR-MS (LC-ESI-HR-MS) is particularly effective as it also separates the desired product from any non-isomeric chemical impurities prior to mass analysis. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons (typically a singlet around 3.5-4.0 ppm) will be significantly diminished or completely absent, confirming the successful replacement of protons with deuterium. studymind.co.uk

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group provides direct evidence of deuterium incorporation at the intended site. sigmaaldrich.comhuji.ac.il The integration of this signal can also be used to quantify the level of deuteration. sigmaaldrich.com

¹³C NMR (Carbon NMR): The carbon atom of the -CD₃ group will exhibit a characteristic multiplet signal (typically a 1:1:1 triplet) due to coupling with the deuterium nucleus (spin I=1). This, along with an upfield shift known as a deuterium-induced isotope shift, further confirms the location of the label. cdnsciencepub.com

Together, these analytical methods provide a complete profile of the synthesized this compound, confirming its chemical purity, verifying the correct placement of the isotopic label, and quantifying the isotopic enrichment. rsc.org

| Technique | Information Provided | Key Findings for this compound |

| LC-HRMS | Chemical purity and isotopic distribution. rsc.orgnih.gov | Separation from non-deuterated and other impurities; determination of the relative abundance of d₀, d₁, d₂, and d₃ species to calculate isotopic enrichment. |

| ¹H NMR | Structural confirmation and location of protonated sites. studymind.co.uk | Absence or significant reduction of the N-methyl proton signal. |

| ²H NMR | Direct detection and quantification of deuterium. sigmaaldrich.comhuji.ac.il | Presence of a signal at the chemical shift of the N-methyl group. |

| ¹³C NMR | Structural confirmation and effect of deuterium on adjacent carbon. cdnsciencepub.com | A triplet signal for the N-methyl carbon and a slight upfield isotope shift. |

Advanced Bioanalytical Methodologies Utilizing N Methyl Pemetrexed D3

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for the quantitative analysis of drugs and their metabolites in complex biological fluids. nih.gov This technology offers exceptional sensitivity and selectivity, allowing for the precise measurement of analytes even at very low concentrations. nih.gov The general approach involves chromatographic separation of the target analyte from matrix components, followed by ionization and detection by the mass spectrometer. The mass spectrometer isolates the specific precursor ion of the analyte and a corresponding product ion after fragmentation, a process known as Multiple Reaction Monitoring (MRM), which provides a high degree of specificity. nih.gov

Developing a bioanalytical method for quantifying Pemetrexed (B1662193) in matrices such as human plasma requires a systematic approach to optimize sample preparation, chromatography, and mass spectrometric detection. A crucial first step is sample preparation, which aims to extract the analyte from the complex biological matrix, removing proteins and other interfering substances. Techniques like solid-phase extraction (SPE) are commonly employed to clean up plasma samples and concentrate the analyte before injection into the LC-MS/MS system. nih.gov

Chromatographic conditions, including the choice of column (e.g., C18 reversed-phase), mobile phase composition (typically a mixture of an aqueous buffer with an organic solvent like acetonitrile), and gradient elution, are optimized to achieve a sharp peak shape and adequate separation from endogenous matrix components. nih.govresearchgate.net Mass spectrometry parameters are tuned to maximize the signal response for Pemetrexed and its internal standard. This involves optimizing the ionization source conditions and selecting the most abundant and stable precursor-to-product ion transitions for quantification.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative LC-MS/MS assays. A SIL-IS is a form of the analyte where one or more atoms have been replaced by their heavy isotopes (e.g., deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N). N-Methyl Pemetrexed-d3 is a deuterated analog of N-Methyl Pemetrexed, a related impurity of Pemetrexed. pharmaffiliates.commolnar-institute.com In bioanalytical assays for Pemetrexed, a SIL-IS, such as a deuterated or ¹³C-labeled version of the parent drug, is ideal. nih.gov

The fundamental principle behind using a SIL-IS like this compound (or more commonly, a direct analog like [¹³C₅]-Pemetrexed) is that it behaves nearly identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization. nih.gov However, because it has a different mass, the mass spectrometer can distinguish it from the analyte. By adding a known amount of the SIL-IS to every sample at the beginning of the workflow, it can effectively normalize for variations in sample recovery during preparation and for suppression or enhancement of the ion signal caused by the sample matrix (matrix effect). The final concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area, which provides a more accurate and precise measurement than relying on the analyte's absolute signal alone.

Rigorous Bioanalytical Method Validation Parameters

Before a bioanalytical method can be used to analyze study samples, it must undergo a rigorous validation process to demonstrate that it is reliable and suitable for its intended purpose. ich.orgeuropa.eu This validation is performed in accordance with guidelines from regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eufda.gov Key validation parameters include specificity, selectivity, linearity, accuracy, and precision. ich.org

Specificity is the ability of the method to distinguish and quantify the analyte in the presence of its metabolites, impurities, or concomitant medications. nih.gov Selectivity is the ability of the method to differentiate the analyte and the internal standard from endogenous components present in the biological matrix. nih.goveuropa.eu To assess selectivity, at least six different blank matrix lots from individual sources are analyzed to check for interferences at the retention times of the analyte and the internal standard. According to EMA guidelines, the response of any interfering component should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. europa.eu

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is established by analyzing a set of calibration standards prepared by spiking blank matrix with known concentrations of the analyte. ijddr.in The curve is typically generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A minimum of six non-zero concentration levels should be used to construct the curve. europa.eu The relationship is generally fitted with a linear regression model, often with a weighting factor (e.g., 1/x²).

For the curve to be accepted, the back-calculated concentrations of the standards must be within ±15% of their nominal value (±20% at the LLOQ), and at least 75% of the standards must meet this criterion. ich.org

Table 1: Representative Calibration Curve Parameters for a Pemetrexed Assay

| Parameter | Value/Criterion |

|---|---|

| Concentration Range | 0.0250 – 25.0 µg/L nih.gov |

| Number of Standards | ≥ 6 europa.eu |

| Regression Model | Weighted Linear Regression (e.g., 1/x²) |

| Correlation Coefficient (r²) | Typically > 0.99 |

| Accuracy of Standards | ± 15% of nominal (± 20% at LLOQ) ich.org |

Accuracy refers to the closeness of the mean measured concentration to the true nominal concentration, expressed as a percentage. nih.gov Precision describes the closeness of repeated individual measurements and is expressed as the coefficient of variation (%CV). nih.gov Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate.

Intra-day (within-run) accuracy and precision are determined by analyzing at least five replicates of QC samples in a single analytical run.

Inter-day (between-run) accuracy and precision are determined by analyzing the QC samples on at least three different days.

According to regulatory guidelines, the mean accuracy value should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. ich.orgeuropa.eu

Table 2: Example Intra- and Inter-Day Accuracy and Precision Data

| QC Level | Nominal Conc. (µg/L) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

|---|---|---|---|---|---|

| Low | 0.060 | < 8.8% nih.gov | 96.5% nih.gov | < 8.8% nih.gov | 96.5% nih.gov |

| Medium | 1.00 | < 8.8% nih.gov | 96.5% nih.gov | < 8.8% nih.gov | 96.5% nih.gov |

| High | 10.0 | < 8.8% nih.gov | 96.5% nih.gov | < 8.8% nih.gov | 96.5% nih.gov |

Data presented is representative of a validated Pemetrexed assay and demonstrates acceptance criteria being met. nih.gov

Matrix Effect Evaluation and Compensation Strategies

The matrix effect is a significant challenge in quantitative bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS). longdom.org It refers to the alteration of analyte ionization efficiency due to co-eluting endogenous components from the biological sample, such as phospholipids, salts, and proteins. longdom.orgwaters.com This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the assay. chromatographyonline.comnih.gov

A quantitative assessment of the matrix effect is a critical component of method validation. This is typically achieved by calculating the Matrix Factor (MF). The MF is determined by comparing the peak response of an analyte in a post-extraction spiked biological matrix to the response of the analyte in a neat (pure) solvent. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the quantification of N-Methyl Pemetrexed. longdom.orgnih.gov A SIL-IS is an ideal internal standard because it is chemically identical to the analyte and thus exhibits nearly identical chromatographic behavior and ionization efficiency. waters.com As it co-elutes with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement. longdom.org By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix effect is normalized, ensuring accurate and reliable quantification. tandfonline.com

Table 1: Illustrative Matrix Factor (MF) Assessment from Different Plasma Lots

This table demonstrates a hypothetical assessment where both the analyte and its SIL-IS (this compound) experience similar ion suppression (MF < 1.0). The resulting IS-Normalized MF is consistently close to 1.0, indicating effective compensation for the matrix effect across different biological sources.

Stability Assessment in Analytical Samples

Ensuring the stability of an analyte in a biological matrix is paramount for generating reliable bioanalytical data. nih.gov Stability assessments are conducted to confirm that the concentration of the analyte does not change from the time of sample collection through all handling, storage, and analytical procedures. celegence.comeuropa.eu Regulatory bodies like the FDA and EMA provide guidelines for these evaluations. unite.itfda.gov Key stability tests include:

Freeze-Thaw Stability : This test evaluates the impact of repeated freezing and thawing cycles on the analyte. creative-biolabs.com Quality control (QC) samples are subjected to a minimum of three freeze-thaw cycles, where they are frozen (e.g., at -20°C or -80°C) for at least 12 hours and then thawed to room temperature. pharmaguideline.com This mimics the potential handling of study samples that may be retrieved from storage multiple times. celegence.com

Short-Term (Bench-Top) Stability : This assessment determines the stability of the analyte in the biological matrix at room temperature for a period that reflects the time samples may spend on a laboratory bench during processing. nih.gov

Long-Term Stability : To establish permissible storage durations, QC samples are stored at a specified temperature (e.g., -20°C or -80°C) and analyzed at various time points over a period that equals or exceeds the duration of the clinical or non-clinical study. celegence.com

Processed Sample Stability : This test verifies that the analyte remains stable in the final, processed extract under the conditions of the autosampler (e.g., refrigerated at 4-10°C) for the expected duration of an analytical run. nih.gov

For all stability evaluations, the mean concentration of the analyte in the test samples must typically be within ±15% of the nominal concentration. celegence.com

Table 2: Representative Stability Data for this compound in Human Plasma

Optimized Sample Preparation Techniques for Bioanalytical Assays

Sample preparation is a crucial step in bioanalysis, designed to remove interfering substances from the biological matrix and isolate the analyte of interest. The choice of technique depends on the analyte's properties, the required sensitivity, and the analytical platform. Two common methods are Solid-Phase Extraction and Protein Precipitation.

Solid-Phase Extraction (SPE) Protocols

Solid-Phase Extraction (SPE) is a highly effective and selective sample preparation technique used to clean up complex samples and concentrate analytes prior to chromatographic analysis. researchgate.netlabrulez.com It operates on the principle of partitioning an analyte between a solid sorbent and a liquid mobile phase. researchgate.net SPE provides cleaner extracts compared to protein precipitation, which often results in reduced matrix effects and improved assay robustness. sigmaaldrich.com

A typical SPE protocol involves four main steps:

Conditioning: The sorbent in the SPE cartridge is activated with a solvent (e.g., methanol) to wet the stationary phase.

Equilibration: The sorbent is rinsed with a solution similar to the sample matrix (e.g., water or buffer) to prepare it for sample loading.

Loading: The biological sample (e.g., plasma) is passed through the sorbent bed, where the analyte of interest is retained.

Washing: Interfering compounds are selectively washed from the sorbent with a solvent that does not elute the analyte.

Elution: The purified analyte is desorbed and collected from the sorbent using a strong elution solvent.

Table 3: General Solid-Phase Extraction (SPE) Protocol

Protein Precipitation Methodologies

Protein precipitation (PPT) is a widely used sample preparation technique valued for its simplicity, speed, and cost-effectiveness. phenomenex.comnih.gov The method involves adding a precipitating agent, typically a water-miscible organic solvent or a strong acid, to a biological sample like plasma. phenomenex.com This agent denatures the proteins, causing them to aggregate and precipitate out of the solution. phenomenex.com The sample is then centrifuged, and the clear supernatant containing the analyte is collected for analysis. nih.gov

While PPT is a rapid and high-throughput method, it is generally less selective than SPE and can result in extracts with a higher concentration of endogenous materials, potentially leading to more significant matrix effects. sigmaaldrich.comnih.gov The choice of precipitating agent is crucial and depends on the analyte's properties.

Table 4: Comparison of Common Protein Precipitation Agents html

Application of N Methyl Pemetrexed D3 in Preclinical Pharmacokinetic and Pharmacodynamic Investigations

Mechanistic Pharmacokinetic Profiling in In Vitro and Animal Models

The use of deuterated compounds like N-Methyl Pemetrexed-d3 is foundational to modern pharmacokinetic profiling. researchgate.net These labeled molecules serve as ideal internal standards in bioanalytical assays, enabling accurate quantification of the parent drug in complex biological matrices such as plasma, urine, and tissue homogenates. metsol.com

Stable isotope-labeled compounds are extensively used to elucidate the disposition of a drug candidate. acs.orgnih.gov In preclinical ADME studies, this compound can be co-administered with unlabeled N-Methyl Pemetrexed (B1662193) in what is known as a "cassette" dosing or microdosing study. metsol.com By tracking the ratio of the deuterated and non-deuterated compounds over time in various biological compartments, researchers can map the drug's journey through the body with high precision. metsol.comchemicalsknowledgehub.com

Absorption: Following oral administration in animal models (e.g., rats, dogs), the rate and extent of absorption can be determined by measuring the appearance of the unlabeled drug in systemic circulation, using this compound as an internal standard for quantification in plasma samples.

Distribution: The distribution into various tissues can be assessed by analyzing tissue homogenates. The known concentration of the spiked-in this compound allows for accurate calculation of the unlabeled drug concentration in organs of interest, providing insights into tissue penetration and potential sites of accumulation.

Excretion: The routes and rates of elimination are determined by analyzing urine and feces. This compound facilitates the precise measurement of the parent drug and its metabolites in these excreta, helping to define the primary pathways of clearance from the body. chemicalsknowledgehub.com

The following table illustrates representative data that could be generated from an in vitro study assessing cell permeability, a key component of absorption.

| Compound | Cell Line | Permeability (Papp, A→B) (10-6 cm/s) | Efflux Ratio (B→A / A→B) |

|---|---|---|---|

| Unlabeled Compound | Caco-2 | 2.5 | 3.1 |

| Unlabeled Compound | MDCK-MDR1 | 1.8 | 5.4 |

Accurate determination of PK parameters is essential for predicting a drug's behavior in humans. researchgate.net Following administration of the unlabeled drug to preclinical species, blood samples are collected at various time points. This compound is added to these samples during processing to serve as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This ensures that any variability during sample extraction and analysis is accounted for, leading to highly reliable concentration-time data. metsol.com From this data, key PK parameters are calculated. For the parent compound, Pemetrexed, plasma clearance has been shown to correlate with renal function. nih.gov

Key preclinical pharmacokinetic parameters include:

Clearance (CL): The rate at which a drug is removed from the body.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

The table below provides an example of pharmacokinetic parameters determined in different preclinical species, which would be derived from concentration data quantified using a deuterated standard.

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-Life (h) | Oral Bioavailability (%) |

|---|---|---|---|---|

| Mouse | 15.8 | 2.1 | 2.5 | 88.0 |

| Rat | 36.6 | 9.0 | 1.7 | 11.2 |

| Dog | 2.4 | 3.5 | 16.3 | 55.8 |

| Monkey | 13.9 | 4.2 | 3.1 | 72.4 |

Evaluation of Kinetic Isotope Effects on Pharmacokinetic Behavior

The substitution of hydrogen with deuterium (B1214612) creates a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond. researchgate.net This difference can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, an observation known as the Deuterium Kinetic Isotope Effect (DKIE). researchgate.netnih.gov

By strategically placing deuterium atoms on metabolically labile sites of a drug molecule, medicinal chemists can intentionally slow down its metabolism. nih.gov This can lead to:

Improved metabolic stability and a longer half-life. ckisotopes.com

Reduced formation of potentially toxic metabolites.

Increased drug exposure (bioavailability). ckisotopes.com

In the context of this compound, if the methyl group is a site of oxidative metabolism (e.g., by cytochrome P450 enzymes), the deuterated version would likely be metabolized more slowly than the unlabeled version. nih.gov Preclinical studies comparing the pharmacokinetics of the deuterated analog directly against the non-deuterated parent compound can quantify the magnitude of the DKIE in vivo. semanticscholar.org This involves administering both compounds and measuring their respective clearance rates to see if the deuterated version exhibits a more favorable pharmacokinetic profile. researchgate.net

Mechanistic Insights into Drug-Drug Interaction Potential Utilizing Deuterated Analogs

Deuterated analogs are valuable for investigating the potential for drug-drug interactions (DDIs), particularly those mediated by metabolic enzymes like cytochrome P450s (CYPs). nih.gov For instance, to determine which CYP enzyme is responsible for metabolizing a drug, in vitro experiments are conducted using human liver microsomes or recombinant enzymes.

This compound can be used in these systems to probe metabolic pathways. If deuteration at a specific position ablates the formation of a particular metabolite, it provides strong evidence that this position is a primary site of metabolism. Furthermore, deuterated compounds can be used in "victim-perpetrator" DDI studies. As a "victim," the deuterated drug's metabolism can be observed in the presence of known enzyme inhibitors to confirm the metabolic pathway. As a "perpetrator," a deuterated analog with altered metabolism can help isolate the effects of the parent compound versus its metabolites on other drugs. nih.gov Pemetrexed itself is a substrate for organic anion transporter 3 (OAT3), and concomitant use with OAT3 inhibitors can increase the risk of toxicity, highlighting the importance of understanding interaction mechanisms. nih.gov

Role of N Methyl Pemetrexed D3 in Metabolic Fate Elucidation

Identification of Pemetrexed (B1662193) Metabolites through Stable Isotope Tracing Techniques

Stable isotope tracing is a powerful method used to track the transformation of a drug within a biological system and identify its downstream metabolites. nih.gov The use of a deuterated internal standard, like N-Methyl Pemetrexed-d3, is crucial for achieving precision and accuracy in quantitative analysis. clearsynth.com In a typical drug metabolism study, the parent drug (Pemetrexed) is administered to a preclinical system, such as human liver microsomes or in vivo models. Samples are then collected and analyzed, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The core principle of this technique lies in the mass difference between the unlabeled drug and its deuterated analog. When a sample containing both Pemetrexed and its metabolites is analyzed, this compound is added as an internal standard. clearsynth.com This standard co-elutes with the analyte but is detected at a different mass-to-charge ratio (m/z) by the mass spectrometer. This allows for clear differentiation and accurate quantification, compensating for variations in sample preparation and instrument response. clearsynth.comhilarispublisher.com

Furthermore, the isotopic signature of the deuterated compound helps in identifying unknown metabolites. Metabolites formed from Pemetrexed will retain the core structure, and if the deuterated label is on a metabolically stable part of the molecule, the metabolites of the labeled drug will also carry the deuterium (B1214612) atoms. This creates a characteristic isotopic pattern or "doublet" in the mass spectrum for the drug and each metabolite, making them easier to identify amidst complex biological matrices. nih.gov

Below is a table illustrating how LC-MS/MS can distinguish between a parent drug, a potential metabolite, and their deuterated internal standards based on their mass-to-charge ratios.

| Compound | Molecular Formula (Example) | Monoisotopic Mass (Da) | Observed m/z in MS | Role in Analysis |

| Pemetrexed | C₂₀H₂₁N₅O₆ | 427.15 | 428.16 | Analyte (Parent Drug) |

| Hydroxylated Pemetrexed | C₂₀H₂₁N₅O₇ | 443.14 | 444.15 | Potential Metabolite |

| This compound | C₂₁H₂₀D₃N₅O₆ | 444.19 | 445.20 | Internal Standard |

Note: The table provides an illustrative example of expected mass differences. Actual observed m/z values may vary based on ionization state.

Characterization of Enzymatic Pathways Involved in Pemetrexed Biotransformation (e.g., N-demethylation)

Pemetrexed is reported to undergo limited hepatic metabolism, with the majority of the drug being excreted unchanged in the urine. nih.govnih.govnih.gov Its primary intracellular conversion is not a clearance mechanism but rather an activation step, where it is rapidly metabolized into active polyglutamate forms by the enzyme folylpolyglutamate synthase (FPGS). cancernetwork.comnih.gov These polyglutamated forms are more potent inhibitors of target enzymes like thymidylate synthase. cancernetwork.comaacrjournals.org

While Pemetrexed itself does not have a chemical structure amenable to N-demethylation, the use of a deuterated analog like this compound is a key technique for characterizing such enzymatic pathways for other compounds. N-demethylation is a common Phase I metabolic reaction, often catalyzed by cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform, which is responsible for the metabolism of a vast number of drugs. mdpi.comresearchgate.net

If a drug candidate were to undergo N-demethylation, researchers could use its N-methyl-d3 labeled version to confirm this pathway. When the labeled drug is incubated with a metabolically active system (e.g., human liver microsomes), the CYP enzymes would cleave the deuterated methyl group (CD₃) rather than a standard methyl group (CH₃). The resulting demethylated metabolite would have a specific mass, and the cleavage product could also be traced. This provides definitive evidence of the N-demethylation pathway and helps identify the specific CYP isozymes involved through experiments with recombinant enzymes or specific inhibitors.

Although Pemetrexed does not significantly interfere with drug metabolism by cytochrome P450 isozymes, understanding these pathways is critical for predicting potential drug-drug interactions for other therapeutics. nih.govnih.gov

Assessment of Metabolic Stability and Cleavage Mechanisms in Preclinical Systems

Metabolic stability is a critical parameter assessed during preclinical drug development to predict a drug's in vivo hepatic clearance and half-life. youtube.com These studies are typically conducted using in vitro systems such as human liver microsomes (HLM) or intact hepatocytes. dls.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes like the CYP450 family, making them suitable for evaluating oxidative metabolism. youtube.comdls.com Hepatocytes, being intact cells, offer a more complete picture by including both Phase I and Phase II metabolic pathways, as well as transporter functions. dls.com

In a typical metabolic stability assay, the parent drug, Pemetrexed, is incubated with the preclinical system (e.g., HLM) over a period of time. Aliquots are taken at various time points, and the reaction is stopped. The concentration of the remaining parent drug is then measured using LC-MS/MS. This compound plays a vital role in this process as the internal standard, ensuring that the measurements of Pemetrexed concentration are accurate and reproducible. clearsynth.com

The rate of disappearance of the parent drug is used to calculate key parameters such as the in vitro half-life (t½) and the intrinsic clearance (Clint). youtube.com Studies have shown that Pemetrexed has high metabolic stability, consistent with reports that it undergoes minimal metabolism and is primarily cleared renally. nih.govnih.gov This high stability means the drug is not rapidly broken down by liver enzymes, contributing to its pharmacokinetic profile.

The table below presents representative data from a hypothetical metabolic stability assay for Pemetrexed in human liver microsomes.

| Incubation Time (minutes) | Pemetrexed Concentration (% of initial) | Calculated Parameter | Value |

| 0 | 100% | In Vitro Half-life (t½) | > 60 min |

| 5 | 98% | Intrinsic Clearance (Clint) | < 5 µL/min/mg protein |

| 15 | 95% | ||

| 30 | 91% | ||

| 60 | 85% |

Note: The data are hypothetical and for illustrative purposes, reflecting high metabolic stability.

This assessment in preclinical systems is essential for predicting how a drug will behave in humans, and the use of deuterated standards like this compound is fundamental to the reliability of these predictions.

Mechanistic Investigations at the Cellular and Molecular Level

In Vitro Studies of Cellular Uptake and Transport Mechanisms

No research is available that specifically investigates the cellular uptake and transport mechanisms of N-Methyl Pemetrexed-d3. Studies on the parent compound, Pemetrexed (B1662193), have identified transporters such as the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) as key mediators of its entry into cells. However, it remains unknown how the N-methylation and deuteration of this compound might influence its affinity for these transporters or alter its transport dynamics.

Enzyme Inhibition Kinetics and Target Binding Studies (e.g., Thymidylate Synthase, Dihydrofolate Reductase, Glycinamide (B1583983) Ribonucleotide Formyltransferase)

There is a lack of data regarding the enzyme inhibition kinetics and target binding properties of this compound. Pemetrexed is a well-established multi-target antifolate, potently inhibiting key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). The inhibitory constants (Ki) and IC50 values for these interactions are well-documented for Pemetrexed and its polyglutamated forms. However, no equivalent studies have been published for this compound, and it is therefore not possible to provide a comparative data table.

Elucidation of Intracellular Polyglutamation Processes and Dynamics

The intracellular conversion of antifolates to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS) is a critical step for their retention within the cell and their inhibitory activity. This process has been extensively studied for Pemetrexed. In contrast, there are no available studies that describe the intracellular polyglutamation of this compound. It is currently unknown whether this compound serves as a substrate for FPGS or what the dynamics of such a process would be.

Advanced Research Applications and Future Perspectives

Utilization in Quantitative Metabolomics and Metabolic Flux Analysis

The primary application of N-Methyl Pemetrexed-d3 in this domain is as an internal standard for quantitative mass spectrometry-based metabolomics. Stable isotope-labeled compounds are considered the gold standard for internal standards because they share near-identical chemical and physical properties with the analyte of interest, but are distinguishable by their mass-to-charge ratio.

In quantitative metabolomics, this compound can be spiked into biological samples to accurately quantify the levels of Pemetrexed (B1662193) and its N-methylated metabolite. The deuteration (the "-d3" designation) ensures that the internal standard co-elutes with the non-deuterated analyte during chromatographic separation, yet is clearly distinguished by the mass spectrometer. This co-elution is critical for correcting variations in sample preparation, injection volume, and ionization efficiency, thereby enabling precise and accurate quantification of the analyte.

Metabolic flux analysis (MFA) is a powerful technique to study the rates of metabolic reactions within a biological system. Stable isotope tracers are instrumental in MFA to track the flow of atoms through metabolic pathways. While this compound's primary role is as an internal standard, its use in conjunction with other isotopically labeled tracers can contribute to a more comprehensive understanding of the metabolic fate of Pemetrexed and the impact of N-methylation on its metabolism. By tracing the deuterated methyl group, researchers can elucidate the dynamics of methylation and demethylation reactions involving Pemetrexed.

Table 1: Applications of this compound in Metabolomics and Metabolic Flux Analysis

| Application Area | Specific Use of this compound | Research Benefit |

|---|---|---|

| Quantitative Metabolomics | Internal Standard in Mass Spectrometry | Accurate and precise quantification of Pemetrexed and its N-methylated form in biological matrices. |

| Metabolic Flux Analysis | Tracer for Methyl Group Dynamics | Elucidation of methylation and demethylation pathways involving Pemetrexed. |

| Pharmacometabolomics | Correlating Drug Metabolism with Phenotype | Understanding inter-individual variability in Pemetrexed metabolism and response. |

Contribution to Physiologically Based Pharmacokinetic (PBPK) Modeling Development

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models integrate physiological, biochemical, and drug-specific parameters to simulate drug concentration profiles in various tissues and organs.

The development and validation of robust PBPK models for Pemetrexed can be significantly enhanced by the use of this compound. Data from preclinical and clinical studies utilizing this compound as an internal standard for quantifying Pemetrexed concentrations in plasma and tissues provide high-quality data essential for building and refining PBPK models.

Furthermore, studying the pharmacokinetics of this compound itself can provide valuable insights into the impact of N-methylation on the ADME properties of Pemetrexed. This is particularly important as N-methylation can alter a drug's interaction with metabolic enzymes and transporters, thereby influencing its clearance and distribution. By comparing the pharmacokinetic profiles of Pemetrexed and N-Methyl Pemetrexed, researchers can refine PBPK models to better predict the behavior of Pemetrexed and its metabolites in diverse patient populations.

Table 2: Role of this compound in PBPK Modeling

| PBPK Modeling Aspect | Contribution of this compound | Impact on Model Development |

|---|---|---|

| Model Building | Provides accurate pharmacokinetic data for Pemetrexed. | Enhances the predictive power and reliability of the Pemetrexed PBPK model. |

| Model Validation | Serves as a tool to generate precise concentration-time data for model verification. | Increases confidence in the model's ability to simulate real-world scenarios. |

| Metabolite Modeling | Allows for the characterization of the pharmacokinetics of the N-methylated metabolite. | Enables the development of more comprehensive PBPK models that include key metabolites. |

Emerging Roles in Drug Discovery and Development as Research Tools

In the realm of drug discovery and development, isotopically labeled compounds like this compound serve as indispensable research tools. chemsrc.comdeutramed.com The N-methylation of Pemetrexed is of interest as it is a known impurity and potential metabolite. chemsrc.com Understanding the biological activity and metabolic fate of this N-methylated form is crucial for a comprehensive understanding of Pemetrexed's pharmacology.

This compound can be utilized in various in vitro and in vivo studies to:

Investigate Metabolic Pathways: By using the deuterated compound, researchers can unambiguously track the metabolic fate of the N-methyl group and identify the enzymes responsible for its metabolism.

Assess Biological Activity: The N-methylated analog can be tested for its own pharmacological activity, including its ability to inhibit target enzymes and its cytotoxic effects on cancer cells. This helps to determine if the N-methylated form is an active metabolite or an inactive byproduct.

Study Drug-Drug Interactions: this compound can be used in studies to investigate potential drug-drug interactions at the level of metabolic enzymes.

Identified Research Gaps and Future Directions for this compound Research

Despite its potential, research specifically focused on this compound is still in its early stages. Several research gaps and future directions can be identified:

Lack of Publicly Available Pharmacokinetic and Pharmacodynamic Data: There is a scarcity of published studies detailing the pharmacokinetic and pharmacodynamic properties of this compound. Future research should aim to characterize its ADME profile and biological activity in relevant preclinical models.

Limited Understanding of N-Methylation on Pemetrexed Efficacy and Toxicity: The impact of N-methylation on the therapeutic efficacy and toxicity profile of Pemetrexed is not well understood. Studies directly comparing the effects of Pemetrexed and N-Methyl Pemetrexed are needed to address this gap.

Exploration of this compound in Advanced Analytical Platforms: The application of this compound could be expanded to more advanced analytical platforms, such as high-resolution mass spectrometry and imaging mass spectrometry, to provide deeper insights into the spatial and temporal distribution of Pemetrexed and its metabolites in tissues.

Synthesis and Evaluation of Other Isotopically Labeled Analogs: Building on the utility of this compound, the synthesis and evaluation of other isotopically labeled analogs of Pemetrexed (e.g., with ¹³C or ¹⁵N) could provide complementary information for metabolic and pharmacokinetic studies.

Future research efforts directed at these areas will undoubtedly enhance our understanding of Pemetrexed's pharmacology and facilitate the development of more effective and personalized antifolate therapies.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-Methyl Pemetrexed-d3, and how can reaction efficiency be quantified?

- Methodology : Optimize synthesis using deuterated precursors (e.g., methyl-d3 iodide) under controlled anhydrous conditions. Monitor reaction progress via HPLC or GC-MS to track intermediate formation . Quantify yield using gravimetric analysis and purity via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on the absence of non-deuterated methyl peaks (~δ 2.1–3.0 ppm) . Validate isotopic incorporation using high-resolution mass spectrometry (HRMS) with a tolerance of ±5 ppm .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated stability studies by exposing the compound to stressors (e.g., 40°C/75% RH, UV light). Analyze degradation products using LC-MS/MS with a C18 column (2.6 µm, 100 Å) and 0.1% formic acid in water/acetonitrile mobile phase. Compare fragmentation patterns to non-deuterated analogs to distinguish isotopic effects from degradation .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

- Methodology : Use tandem techniques:

- NMR : Assign deuterated methyl groups via <sup>2</sup>H NMR (if accessible) or indirect detection via <sup>13</sup>C satellite peaks in <sup>1</sup>H NMR .

- MS : Confirm molecular ion [M+H]<sup>+</sup> with exact mass (e.g., m/z 429.1824 ± 0.002) and compare MS/MS fragmentation to reference libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic (PK) data between deuterated and non-deuterated analogs?

- Methodology : Perform meta-analysis of PK studies using standardized protocols (e.g., fixed dosing, sampling intervals). Apply mixed-effects modeling to account for inter-study variability. Use deuterium kinetic isotope effect (KIE) calculations (e.g., ) to differentiate metabolic pathway alterations from experimental artifacts . Cross-validate with in vitro CYP450 inhibition assays to isolate isotopic effects .

Q. What statistical approaches are suitable for interpreting heterogeneous efficacy data in this compound cell-based assays?

- Methodology : Employ dose-response curve normalization (e.g., % inhibition relative to controls) and outlier detection via Grubbs’ test (α=0.05). Use ANOVA with post-hoc Tukey tests to compare IC50 values across cell lines. For high variability, apply bootstrapping to estimate confidence intervals .

Q. How can isotopic dilution assays be optimized to quantify trace this compound in biological matrices?

- Methodology : Develop a stable isotope-labeled internal standard (SIL-IS) with <sup>13</sup>C/<sup>15</sup>N labeling to avoid interference. Optimize SPE extraction (e.g., Oasis HLB cartridges) and quantify via LC-MS/MS in MRM mode, ensuring a signal-to-noise ratio >10:1 at the LLOQ (0.1 ng/mL) .

Q. What experimental designs mitigate deuterium exchange confounding in this compound metabolic studies?

- Methodology : Use deuterium oxide (D2O) as a solvent control to quantify background exchange rates. Conduct time-course experiments with quenching (e.g., acetonitrile at -80°C) to arrest metabolism. Validate metabolite structures using <sup>2</sup>H NMR or isotope-ratio MS .

Methodological Notes

- Data Validation : Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook) but prioritize recent peer-reviewed studies for novel compounds due to limited reference entries .

- Contradiction Management : For conflicting results, apply the Bradford Hill criteria (e.g., consistency, biological plausibility) to assess causality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.